![molecular formula C10H16O2 B2740720 双环[2.2.2]辛-2-基乙酸 CAS No. 1539768-12-1](/img/structure/B2740720.png)

双环[2.2.2]辛-2-基乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

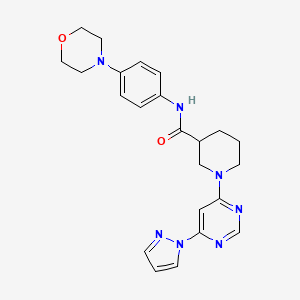

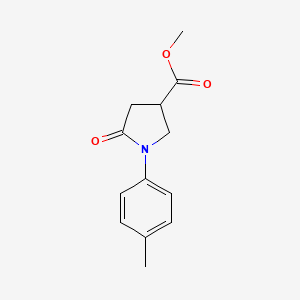

“Bicyclo[2.2.2]oct-2-ylacetic acid” is a chemical compound with the molecular formula C10H16O2. It is structurally similar to 11b-HSD1 inhibitors .

Synthesis Analysis

The synthesis of propellanes containing a bicyclo[2.2.2]octene unit can be achieved through a new tandem reaction that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions . Another synthetic procedure involves treating 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst to afford an oxo-substituted bicyclo[2.2.2]octane species .Molecular Structure Analysis

The molecular structure of “Bicyclo[2.2.2]oct-2-ylacetic acid” consists of a bicyclo[2.2.2]octane core with an acetic acid moiety attached .Chemical Reactions Analysis

The key reactions involved in the synthesis of “Bicyclo[2.2.2]oct-2-ylacetic acid” include the Diels–Alder reaction, C-allylation, and ring-closing metathesis (RCM) .Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound “Bicyclo[2.2.2]octane” include a density of 0.9±0.1 g/cm3, boiling point of 140.5±7.0 °C at 760 mmHg, vapour pressure of 7.6±0.1 mmHg at 25°C, and a flash point of 19.4±11.7 °C .科学研究应用

Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease

Bicyclo[2.2.2]oct-2-ylacetic acid has been used in the design and synthesis of a series of rigid bicyclo[2.2.2]octenes fused to N-substituted succinimides. These compounds were tested as potential core scaffolds for the non-covalent inhibitors of SARS-CoV-2 3CLpro Main Protease . The most promising compound inhibited 3CLpro in the micromolar range .

Synthesis of Bicyclo[3.1.0]hexanes

Bicyclo[2.2.2]oct-2-ylacetic acid has been used in the convergent synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This method grants fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters .

Preparation of Thermo-Cured Cycloaliphatic Polyamic Acid

Bicyclo[2.2.2]oct-2-ylacetic acid is used to prepare the thermo-cured cycloaliphatic polyamic acid . This application is particularly useful in the production of heat-resistant materials .

Preparation of Photo-Cured Cycloaliphatic Polyamic Ester

In addition to thermo-cured cycloaliphatic polyamic acid, Bicyclo[2.2.2]oct-2-ylacetic acid is also used to prepare photo-cured cycloaliphatic polyamic ester . This application is particularly useful in the production of light-sensitive materials .

Bioisostere of the Phenyl Ring in Drug Structures

The 2-Oxabicyclo[2.2.2]octane core, which can be derived from Bicyclo[2.2.2]oct-2-ylacetic acid, has been incorporated into the structure of drugs such as Imatinib and Vorinostat (SAHA) instead of the phenyl ring . This application is particularly useful in the development of new drugs .

Chemical Research and Development

Bicyclo[2.2.2]oct-2-ylacetic acid is also used in various chemical research and development processes. Its unique structure makes it a valuable compound in the synthesis of new chemical entities.

作用机制

Mode of Action

The mode of action of Bicyclo[2.2.2]oct-2-ylacetic acid is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

While specific biochemical pathways affected by Bicyclo[2.2.2]oct-2-ylacetic acid are not yet known, similar compounds such as bicyclo[2.2.2]diazaoctane indole alkaloids have been studied . These compounds are known to interact with various biochemical pathways, but it’s unclear if Bicyclo[2.2.2]oct-2-ylacetic acid has similar effects.

Pharmacokinetics

Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[2.2.2]oct-2-ylacetic acid is currently unavailable . These properties are crucial in determining the bioavailability of a compound and its potential as a therapeutic agent.

属性

IUPAC Name |

2-(2-bicyclo[2.2.2]octanyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c11-10(12)6-9-5-7-1-3-8(9)4-2-7/h7-9H,1-6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGAPNFZAWNHIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1CC2CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.2]oct-2-ylacetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-N-cyclopropyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2740643.png)

![4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxybenzaldehyde](/img/structure/B2740648.png)

![N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2740650.png)

![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-cyanophenyl)acetamide](/img/no-structure.png)

![6-Acetyl-2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2740652.png)

![tert-Butyl N-[5-(methoxymethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2740654.png)